Faldaprevir

Vue d'ensemble

Description

Faldaprevir est un puissant inhibiteur de la protéase du virus de l'hépatite C qui a été développé par Boehringer-Ingelheim. Il a été conçu pour traiter les infections chroniques par le virus de l'hépatite C, en ciblant spécifiquement la protéase NS3/4A, une enzyme essentielle à la réplication du virus . Malgré ses résultats prometteurs lors des essais cliniques, Boehringer-Ingelheim a décidé de ne pas poursuivre son approbation en raison de la disponibilité de traitements plus efficaces .

Méthodes De Préparation

Faldaprevir est synthétisé par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. . Les conditions de réaction nécessitent souvent l'utilisation de bases et d'acides forts, ainsi que de divers solvants organiques. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté, souvent en utilisant des réacteurs à grande échelle et des procédés à flux continu pour garantir une qualité constante .

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Faldaprevir's structure includes:

- Quinoline core : Aromatic system susceptible to electrophilic substitution.

- Thiazole ring : Potential site for nucleophilic attack at the sulfur or nitrogen atoms.

- Amide bonds : Hydrolysis-prone under acidic/basic conditions (though enzymatic hydrolysis dominates in vivo).

- Bromine substituent : Electron-withdrawing group affecting adjacent reaction sites.

Metabolic Pathways

This compound undergoes hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes :

Key Findings :

- Efavirenz (CYP3A4 inducer) reduces this compound exposure by 35% (AUC) and 46% (Cₘᵢₙ) .

- Tenofovir coadministration decreases this compound AUC by 22%, suggesting mild interaction .

- No significant interaction with darunavir/ritonavir, supporting stable CYP3A4-mediated metabolism .

Hydrolysis and Stability

In vitro studies indicate:

- Amide bond stability : Resistant to spontaneous hydrolysis at physiological pH but susceptible to enzymatic cleavage by proteases .

- pH-dependent degradation : Accelerated degradation occurs under strongly acidic conditions (pH < 2), forming cleavage products at the cyclopropane-carboxylic acid moiety .

Degradation Products :

| Condition | Primary Degradants |

|---|---|

| Acidic (pH 1.2) | Quinoline-thiazole fragment + cyclopropane |

| Basic (pH 8.0) | Minimal degradation (<5% over 24h) |

Protein Binding and Distribution

This compound exhibits high plasma protein binding (99.3%) due to hydrophobic interactions with albumin :

| Parameter | Value |

|---|---|

| Plasma half-life | 31–36 hours |

| Oral clearance | 58.6–105.0 mL/min |

| Volume of distribution | 168–327 L |

Renal Impairment Impact :

- Severe renal impairment increases AUC by 69% due to reduced clearance .

- No dose adjustment required for mild/moderate impairment .

Resistance-Associated Modifications

While not direct chemical reactions, mutations in HCV NS3/4A protease alter this compound binding:

| Mutation | Effect on EC₅₀ | Prevalence |

|---|---|---|

| R155K | 1.8–6.5 μM (vs 3.1–6.5 nM) | Common in HCV-1a |

| D168V | 3.6–15 μM | Dominant in HCV-1b |

These mutations reduce this compound’s efficacy by disrupting ionic interactions with the protease active site .

Synthetic Considerations

Though synthesis details are proprietary, key structural motifs suggest:

Applications De Recherche Scientifique

Efficacy in Treatment-Naïve Patients

Faldaprevir has been evaluated in several pivotal clinical trials, notably the STARTVerso™ series. In these studies, this compound was administered alongside pegylated interferon and ribavirin to treatment-naïve patients with chronic HCV genotype 1 infection.

- STARTVerso™1 : This phase III trial demonstrated that 80% of patients treated with this compound achieved a sustained virologic response (SVR12) compared to 52% in the placebo group. The study also highlighted that 88% of patients eligible for early treatment cessation achieved viral cure after only 24 weeks of therapy .

- STARTVerso™4 : In this trial involving patients co-infected with HCV and HIV, 74% achieved undetectable HCV levels four weeks post-treatment. The results indicated that this compound was effective even in challenging patient populations .

Efficacy in Treatment-Experienced Patients

This compound has also shown promise in patients who had previously failed treatment with pegylated interferon and ribavirin:

- SILEN-C2 Trial : This study focused on non-cirrhotic patients who did not respond to prior treatments. The results indicated SVR rates ranging from 21% to 50% depending on the dosing regimen used (240 mg once daily or twice daily) and previous treatment response status .

Safety Profile

The safety profile of this compound has been generally favorable across clinical trials. Common adverse effects included anemia, rash, and gastrointestinal issues; however, these were comparable to those observed in placebo groups. Importantly, serious adverse events leading to treatment discontinuation were minimal .

Drug Interactions

This compound's interactions with other medications have been a subject of investigation. A study assessed its pharmacokinetic interactions when co-administered with various drugs, indicating that while some interactions could occur, they were manageable within clinical settings .

Summary of Clinical Trial Data

| Trial Name | Population | Treatment Regimen | SVR Rate (%) | Key Findings |

|---|---|---|---|---|

| STARTVerso™1 | Treatment-naïve | This compound + PegIFN + RBV | 80 | Early treatment success; high tolerability |

| STARTVerso™4 | HCV/HIV co-infected | This compound + PegIFN + RBV | 74 | Effective in difficult-to-treat populations |

| SILEN-C2 | Treatment-experienced | This compound + PegIFN + RBV | 21-50 | Variability based on prior response status |

Mécanisme D'action

Faldaprevir exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus . By binding to the active site of the protease, this compound prevents the cleavage of the viral polyprotein into functional proteins, thereby inhibiting viral replication . This mechanism of action is similar to other protease inhibitors used in antiviral therapy .

Comparaison Avec Des Composés Similaires

Faldaprevir fait partie d'une classe de médicaments connus sous le nom d'inhibiteurs de la protéase NS3/4A. Des composés similaires comprennent :

Simeprevir : Un autre inhibiteur de la protéase NS3/4A qui a été approuvé pour le traitement des infections par le virus de l'hépatite C.

This compound est unique dans sa combinaison de forte puissance, de sélectivité et d'un profil de sécurité relativement favorable par rapport à certains de ces autres inhibiteurs .

Activité Biologique

Faldaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, primarily developed for the treatment of chronic hepatitis C. Its biological activity, pharmacokinetics, efficacy, and safety profile have been extensively studied in various clinical trials. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound targets the NS3/4A protease enzyme, which is essential for the replication of HCV. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.

Pharmacokinetics

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized in several studies. Key parameters include:

- Absorption : this compound reaches peak plasma concentrations () approximately 2 to 6 hours after oral administration .

- Half-Life : The elimination half-life () ranges from 20 to 36 hours depending on renal function .

- Bioavailability : this compound exhibits negligible urinary excretion, with only about 0.1% excreted through urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration () | 2-6 hours post-dose |

| Half-Life () | 20-36 hours |

| Urinary Excretion | ~0.1% |

Efficacy Studies

This compound has been evaluated in multiple clinical trials for its efficacy in treating HCV. Notable studies include:

- Phase IIb Study with Deleobuvir : In a study involving patients with mild to moderate hepatic impairment, the combination of this compound with deleobuvir and ribavirin achieved sustained virologic response (SVR) rates of 53-61% .

- SILEN-C Trials : In the SILEN-C1 trial, this compound combined with pegylated interferon and ribavirin resulted in SVR rates between 72-84% among treatment-naive patients .

Table 2: Efficacy Outcomes in Clinical Trials

| Study | Treatment Regimen | SVR Rate (%) |

|---|---|---|

| Phase IIb with Deleobuvir | This compound + Deleobuvir + Ribavirin | 53-61 |

| SILEN-C1 | This compound + PegIFN + Ribavirin | 72-84 |

Safety Profile

The safety and tolerability of this compound have been assessed across various studies. Common adverse events reported include:

- Gastrointestinal Issues : Nausea, diarrhea, and vomiting were frequently observed .

- Serious Adverse Events (SAEs) : In one study, SAEs occurred in approximately 53% of patients with cirrhosis treated with this compound .

Despite these adverse events, no severe or life-threatening complications were reported in the majority of cases.

Case Studies

In a case series involving patients with renal impairment, it was found that while pharmacokinetic exposure increased modestly due to renal function status, dose adjustments were not deemed necessary for those with mild to moderate impairment . This suggests that this compound maintains a favorable safety profile even in compromised populations.

Propriétés

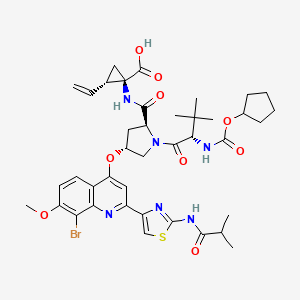

IUPAC Name |

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGDPTDZOVKFDU-XUHJSTDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49BrN6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801283-95-4 | |

| Record name | Faldaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801283-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faldaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faldaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FALDAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Faldaprevir?

A1: this compound is a potent, selective, peptide-mimetic inhibitor of the HCV NS3/4A protease. [] It specifically binds to the active site of the protease, preventing viral replication. [] This inhibition disrupts the viral life cycle and reduces viral load in infected individuals. [, ]

Q2: What are the key amino acid residues involved in this compound binding to HCV NS3/4A protease?

A2: this compound interacts with the active pocket of HCV NS3/4A protease, specifically at residues V130-S137, F152-D168, D77-D79, and V55. []

Q3: What is the molecular weight of this compound?

A3: While the provided research papers do not explicitly state the molecular weight of this compound, they describe its chemical structure as a peptide-mimetic compound. Further research into publicly available chemical databases would be needed to determine the exact molecular weight.

Q4: Is spectroscopic data available for this compound?

A4: The provided research articles do not provide detailed spectroscopic data for this compound.

Q5: How stable is this compound under different storage conditions?

A5: The provided research does not elaborate on the specific stability of this compound under different storage conditions.

Q6: Does this compound possess catalytic properties?

A6: this compound acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. It does not exhibit catalytic properties itself.

Q7: Have any molecular dynamics simulations been performed on this compound and its interactions with HCV NS3/4A protease?

A7: Yes, a 20.4 ns molecular dynamics simulation was conducted on a this compound analogue in complex with HCV NS3/4A protease to investigate their molecular recognition mechanism. []

Q8: How do mutations in HCV NS3/4A protease affect this compound's binding affinity?

A8: Mutations at specific sites within the HCV NS3/4A protease, such as R155K, D168E/V, and V170T, have been shown to influence the binding affinity of this compound and contribute to drug resistance. [, , ]

Q9: What formulation strategies have been explored to enhance this compound's bioavailability?

A9: While the provided research does not delve into specific formulation strategies for this compound, it highlights the compound's pharmacokinetic properties being suitable for once-daily dosing. [, , ]

Q10: Is information regarding this compound's environmental impact and degradation available?

A10: The provided research focuses primarily on this compound's therapeutic applications and does not discuss its environmental impact or degradation pathways.

Q11: What is the primary route of this compound elimination?

A11: this compound is primarily excreted in feces with minimal urinary excretion. [] The majority of the administered dose is recovered in the feces, with a minimal amount found in urine. []

Q12: How does renal impairment affect this compound exposure?

A12: Moderate or severe renal impairment can lead to a modest increase in this compound exposure, potentially due to reduced activity of the liver uptake transporter OATP1B1. []

Q13: Does this compound affect the pharmacokinetics of other drugs?

A13: Yes, this compound is known to inhibit cytochrome P450 (CYP) enzymes, specifically CYP2B6, CYP2C9, and CYP3A, which can affect the metabolism and clearance of co-administered drugs. [] It also inhibits transporters like P-glycoprotein, further influencing drug interactions. [, , ]

Q14: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?

A14: this compound's efficacy has been evaluated in various in vitro systems, including human and rat hepatocytes, and in vivo models using rats. [, , ] Additionally, multiple clinical trials (Phase 1b, Phase 2, and Phase 3) have been conducted to assess its efficacy in HCV-infected patients. [, , , , , , , , , , , , , , , ]

Q15: What are the primary mechanisms of resistance to this compound?

A15: The emergence of resistance-associated variants (RAVs) in the HCV NS3/4A protease is a significant challenge to this compound's long-term efficacy. The most common RAVs are R155K in genotype 1a and D168V in genotype 1b. [, , ]

Q16: Does cross-resistance exist between this compound and other HCV protease inhibitors?

A16: While the provided research focuses mainly on this compound resistance, it acknowledges the potential for cross-resistance with other HCV protease inhibitors due to shared resistance mechanisms. Further research is needed to fully elucidate the extent of cross-resistance.

Q17: What are the most common adverse events associated with this compound treatment?

A17: Clinical trials have shown that the most common adverse events associated with this compound are generally mild to moderate and include gastrointestinal issues like nausea, diarrhea, and constipation. [] Other reported side effects include jaundice due to unconjugated hyperbilirubinemia, rash, and photosensitivity. [, , , ]

Q18: Are there any known biomarkers to predict the efficacy of this compound treatment?

A19: The IL28B genotype has been identified as a predictor of response to this compound-based therapy. [, ] Patients with the IL28B CC genotype tend to have higher sustained virologic response rates.

Q19: What analytical techniques have been employed to study this compound's metabolism and pharmacokinetic properties?

A20: Several analytical methods have been used to study this compound, including radiochromatography, liquid chromatography-tandem mass spectrometry, and quantitative whole-body autoradiography (QWBA). [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.